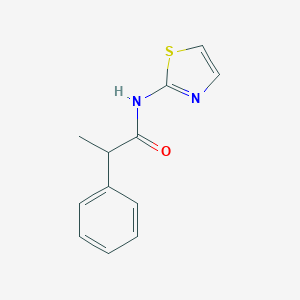![molecular formula C19H14ClN3O3 B258272 N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, also known as C16, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridazinone family, which is known for its diverse pharmacological properties. In
作用機序
The mechanism of action of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. Specifically, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the modulation of immune function. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide in lab experiments is its high potency and specificity, which allows for the precise modulation of various signaling pathways. Additionally, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide, including the investigation of its potential applications in the treatment of various diseases, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, future research could focus on the development of novel derivatives of N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide with improved pharmacological properties and specificity.
合成法
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuropharmacology, and immunology. In cancer research, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuropharmacology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide has been studied for its immunomodulatory effects, which could have potential applications in the treatment of autoimmune diseases.
特性
製品名 |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
|---|---|
分子式 |
C19H14ClN3O3 |
分子量 |
367.8 g/mol |
IUPAC名 |
N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-12(24)21-17-11-16(18(25)13-7-9-14(20)10-8-13)22-23(19(17)26)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) |
InChIキー |
AKUDAJGYCAEUEW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC(=O)NC1=CC(=NN(C1=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
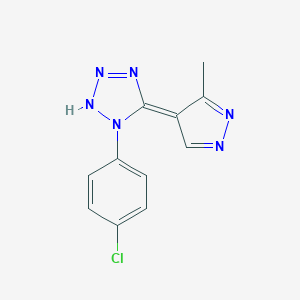
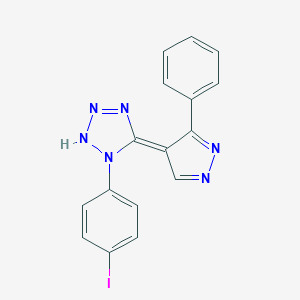

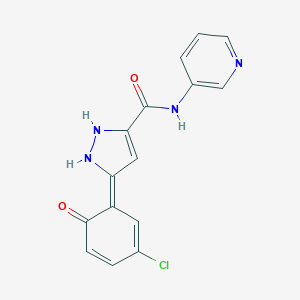

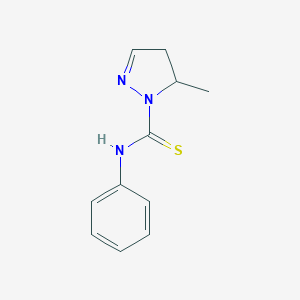
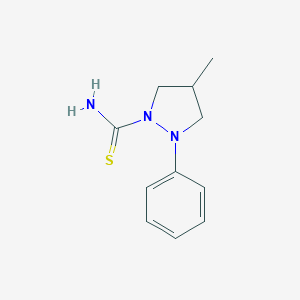
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
